2-Amino-4-(trifluoromethyl)benzoic acid

Overview

Description

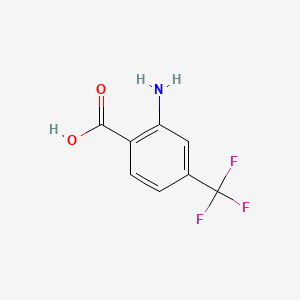

2-Amino-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H6F3NO2. It is characterized by the presence of an amino group at the second position and a trifluoromethyl group at the fourth position on a benzoic acid ring. This compound is known for its unique chemical properties and has found applications in various fields of scientific research .

Mechanism of Action

Target of Action

It is known that the compound can interact with various biological systems, potentially influencing the function of cells .

Mode of Action

It is known to act as a proton donor in the reaction between carboxylic acids and amines . This reaction is facilitated by the presence of a base, pyridine, and results in the formation of an amide bond . This is a pivotal step in the synthesis of various pharmaceuticals and organic compounds .

Biochemical Pathways

Its role as a proton donor in the reaction between carboxylic acids and amines suggests that it may influence pathways involving these compounds .

Result of Action

Its role in the formation of amide bonds suggests that it may influence the structure and function of proteins and other macromolecules .

Action Environment

It is known that the compound is a solid that readily dissolves in water, ethanol, and other polar solvents , suggesting that its action may be influenced by the solvent environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common method involves the reaction of 2-amino-4-nitrobenzoic acid with trifluoromethanol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the compound’s identity and quality .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

- 3-Amino-4-(trifluoromethyl)benzoic acid

- 2-Hydroxy-4-(trifluoromethyl)benzoic acid

- 2-Amino-4-(methylsulfonyl)benzoic acid

Comparison: 2-Amino-4-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the amino and trifluoromethyl groups on the benzoic acid ring. This configuration imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the trifluoromethyl group enhances the compound’s electron-withdrawing ability, which can influence its reactivity in various chemical reactions .

Biological Activity

2-Amino-4-(trifluoromethyl)benzoic acid, also known as ATFA, is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications in medicine and agriculture.

This compound is characterized by the following chemical formula:

- Molecular Formula : C8H6F3NO2

- Molecular Weight : 201.14 g/mol

- CAS Number : 402-13-1

The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for its interaction with biological membranes and targets.

Biological Activities

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives:

- Antibacterial Activity : ATFA exhibits mild antibacterial properties against various bacterial strains, including Pseudomonas fluorescens and Bacillus subtilis. However, it shows limited activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .

- Minimum Inhibitory Concentrations (MICs) : The MIC values for mycobacterial strains range from 0.5 to 32 μmol/L. Notably, compounds derived from ATFA have demonstrated effectiveness against drug-resistant strains of Mycobacterium tuberculosis .

2. Impact on Metabolic Pathways

Research indicates that ATFA influences metabolic pathways related to amino acid catabolism. In a study involving Saccharomyces cerevisiae, exposure to NTBC (nitisinone) and its metabolites, including ATFA, led to significant reductions in the concentrations of l-tyrosine, l-tryptophan, and l-phenylalanine by approximately 34%, 59%, and 51%, respectively . This suggests a potential role in modulating metabolic disorders associated with tyrosine metabolism.

The mechanism by which ATFA exerts its biological effects involves its interaction with specific molecular targets within cells:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate cellular membranes, facilitating interactions with enzymes and receptors critical for various biological functions .

- Enzyme Inhibition : ATFA has been implicated in the inhibition of mycobacterial isocitrate lyase, a target for latent tuberculosis treatment . This dual action on both actively growing and latent mycobacterial populations may provide therapeutic benefits.

Study on Metabolic Effects

A comprehensive analysis was conducted using Saccharomyces cerevisiae to evaluate the metabolic impact of NTBC and its metabolites, including ATFA. The study utilized LC–ESI–MS/MS techniques to monitor changes in metabolite concentrations over time. The findings indicated that exposure to ATFA altered metabolic profiles significantly, suggesting its potential utility in studying metabolic diseases .

Antimicrobial Efficacy Assessment

A series of experiments assessed the antimicrobial efficacy of salicylanilide derivatives containing the 4-(trifluoromethyl)benzoate moiety. These studies demonstrated that derivatives exhibited comparable or superior activity against drug-resistant strains when compared to conventional antibiotics like isoniazid .

Summary Table of Biological Activities

Properties

IUPAC Name |

2-amino-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTLZJODEOHALT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193191 | |

| Record name | 4-(Trifluoromethyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-13-1 | |

| Record name | 2-Amino-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)anthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Amino-4-(trifluoromethyl)benzoic acid in the analysis of Teriflunomide?

A1: this compound serves as an internal standard in the HPLC-MS/MS method developed for analyzing Teriflunomide and its metabolite in human plasma and urine []. Internal standards are crucial for accurate quantification in analytical chemistry as they help correct for variations during sample preparation and analysis.

Q2: Could you elaborate on the analytical technique mentioned in the paper and its advantages for this specific analysis?

A2: The research utilized a technique called High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) []. This method is highly sensitive and specific, making it ideal for quantifying drugs and metabolites in complex biological samples like plasma and urine. The use of tandem mass spectrometry allows for the selection and detection of specific ion transitions, minimizing interference from other components in the sample and ensuring accurate measurement of Teriflunomide and its metabolite.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.